Methyl beta-D-ribofuranoside CAS 7473-45-2 properties
Methyl beta-D-ribofuranoside CAS 7473-45-2 properties
This in-depth technical guide details the properties, synthesis, and applications of Methyl
Technical Guide: Methyl -D-ribofuranoside
CAS: 7473-45-2 | Formula:
Executive Summary
Methyl
Chemical Identity & Structural Analysis
The compound consists of a D-ribose moiety locked in a five-membered furanose ring with a methoxy group at the anomeric position (C1).
Stereochemical Configuration
The "beta" (
-
-Anomer: C1-OMe is cis to C5-
(both "up" in standard Haworth projection). -
-Anomer: C1-OMe is trans to C5-
.
Physicochemical Properties Table[3][5][6][7]
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Often hygroscopic |
| Melting Point | 76.0 – 80.0 °C | Sharp MP indicates high anomeric purity |
| Boiling Point | ~348 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | High in | Insoluble in non-polar solvents (Hexane) |
| Optical Rotation | ( | |
| pKa | ~12.5 (Secondary OH) | Typical for sugar hydroxyls |
| Stability | Stable at neutral pH | Hydrolyzes in aqueous acid |
Synthesis & Manufacturing Protocols
The synthesis of Methyl
Method A: Direct Fischer Glycosylation (Kinetic Control)
This method utilizes the faster ring-closing rate of the 5-membered furanose ring compared to the 6-membered pyranose ring.
Protocol:
-
Reagents: Dissolve D-Ribose (1 eq) in anhydrous Methanol (10-20 volumes).
-
Catalyst: Add 0.5 – 1.0% w/v HCl (gas) or Acetyl Chloride (generates anhydrous HCl in situ).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Critical Insight: Do not reflux. Refluxing promotes thermodynamic equilibration to the more stable methyl ribopyranosides.
-
-
Quenching: Neutralize with solid
or Pyridine to pH 7. -
Workup: Filter salts and concentrate in vacuo to a syrup.
-
Purification: The crude syrup contains
-furanoside (major), -furanoside, and traces of pyranosides.-
Separation: Column chromatography on Dowex 1x2 (
form) or silica gel (using :MeOH gradients) is required to isolate the pure -anomer.
-
Method B: Via Isopropylidene Protection (High Purity Route)
This route locks the furanose conformation, preventing pyranoside formation and simplifying anomer separation.
Protocol:
-
Protection: React D-Ribose with Acetone/
to form Methyl 2,3-O-isopropylidene- -D-ribofuranoside .-
The 2,3-acetonide group is only possible in the furanose form, effectively trapping this ring size.
-
-
Purification: The protected intermediate is a liquid/oil that can be distilled or chromatographed to remove the
-anomer. -
Deprotection: Mild acidic hydrolysis (0.04 N
or Dowex resin) in water/methanol removes the isopropylidene group. -
Crystallization: Evaporation yields Methyl
-D-ribofuranoside, which can be recrystallized from ethyl acetate/ethanol.
Synthesis Workflow Diagram
Caption: Kinetic control pathway for the selective synthesis of methyl ribofuranosides.
Analytical Characterization
Distinguishing the
NMR Distinction ( -NMR in or )
| Feature | Mechanistic Reason | ||
| H1 Signal | Singlet (or very narrow doublet) | Distinct Doublet | Karplus Relationship |
| 0 – 2 Hz | 4 – 6 Hz | Dihedral angle differences | |
| Configuration | H1 and H2 are trans | H1 and H2 are cis | Ring puckering effects |
-
Expert Insight: In the
-D-ribofuranose ring, the H1 and H2 protons adopt a trans-diaxial-like relationship (dihedral angle ), resulting in a minimal coupling constant ( Hz). In the -anomer, H1 and H2 are cis (dihedral angle ), leading to a larger coupling constant.
Logic Diagram: Anomer Identification
Caption: Decision tree for assigning anomeric configuration via 1H-NMR spectroscopy.
Applications in Drug Development[4]
Methyl
Nucleoside Synthesis (Vorbrüggen Coupling)
It is a precursor to 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-
Workflow: Methyl
-D-ribofuranoside Benzoylation (BzCl/Pyridine) Acetolysis ( ) Coupling with Nucleobase (Silylated base + TMSOTf). -
Utility: Synthesis of Remdesivir intermediates, Ribavirin analogs, and modified RNA monomers.
Chemical Biology Probes
The methyl group at C1 renders the sugar non-reducing, making it an ideal stable ligand for studying carbohydrate-binding proteins (lectins) or as a simplified model for RNA backbone dynamics in NMR studies.
Handling & Stability
-
Hygroscopicity: The compound contains three free hydroxyl groups, making it hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator.
-
Storage Conditions: Refrigerate at 2–8 °C . For long-term storage, -20 °C is recommended to prevent any potential hydrolysis or microbial growth.
-
Solvent Compatibility: Soluble in water, DMSO, methanol. Avoid prolonged exposure to acidic aqueous solutions, which will hydrolyze the acetal (glycosidic) bond, reverting it to D-ribose and methanol.
References
-
Podlasek, C. A., et al. "Crystal Structure of Methyl
-D-ribofuranoside." Journal of the American Chemical Society, vol. 112, 1990. (Verified via CSD Refcode MRIBOL). - Binkley, R. W.Modern Carbohydrate Chemistry. CRC Press, 1988.
-
Shimada, J., et al. "Separation of methyl D-ribofuranosides by chromatography." Carbohydrate Research, vol. 51, no. 2, 1976.
-
NIST Chemistry WebBook. "Methyl beta-D-ribofuranoside Properties."
-
PubChem Compound Summary. "Methyl beta-D-ribofuranoside (CID 81983)."
